molecular formula C8H3BrF4N2O3 B8030983 N-(5-Bromo-2-fluoro-3-nitrophenyl)-2,2,2-trifluoroacetamide

N-(5-Bromo-2-fluoro-3-nitrophenyl)-2,2,2-trifluoroacetamide

Cat. No.: B8030983
M. Wt: 331.02 g/mol
InChI Key: GLHPHSPUDVRJHW-UHFFFAOYSA-N
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Description

N-(5-Bromo-2-fluoro-3-nitrophenyl)-2,2,2-trifluoroacetamide is a synthetic organic compound that features a trifluoroacetamide group attached to a brominated, fluorinated, and nitrated phenyl ring. This compound is of interest in various fields of research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-2-fluoro-3-nitrophenyl)-2,2,2-trifluoroacetamide typically involves multiple steps:

    Fluorination: The addition of a fluorine atom.

    Acylation: The attachment of the trifluoroacetamide group.

Each of these steps requires specific reagents and conditions, such as:

  • Bromination: Using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.
  • Fluorination: Using fluorine gas (F2) or a fluorinating agent like Selectfluor.
  • Nitration: Using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
  • Acylation: Using trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride (TFACl) in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions with optimized conditions to maximize yield and purity. This may include continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromo-2-fluoro-3-nitrophenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Substitution Reactions: Where one functional group is replaced by another.

    Reduction Reactions: Where the nitro group can be reduced to an amine.

    Oxidation Reactions: Where the phenyl ring can be further oxidized.

Common Reagents and Conditions

  • Substitution: Using nucleophiles like amines or thiols.
  • Reduction: Using reducing agents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential use in drug development due to its unique functional groups.

    Industry: Use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(5-Bromo-2-fluoro-3-nitrophenyl)-2,2,2-trifluoroacetamide exerts its effects would depend on its specific application. For instance, in a biological context, it might interact with specific enzymes or receptors, altering their activity. The trifluoroacetamide group could play a role in stabilizing interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Bromo-2-chloro-3-nitrophenyl)-2,2,2-trifluoroacetamide
  • N-(5-Bromo-2-fluoro-3-methylphenyl)-2,2,2-trifluoroacetamide
  • N-(5-Bromo-2-fluoro-3-nitrophenyl)-2,2,2-difluoroacetamide

Uniqueness

N-(5-Bromo-2-fluoro-3-nitrophenyl)-2,2,2-trifluoroacetamide is unique due to the combination of bromine, fluorine, and nitro groups on the phenyl ring, along with the trifluoroacetamide group. This combination imparts distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

N-(5-bromo-2-fluoro-3-nitrophenyl)-2,2,2-trifluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF4N2O3/c9-3-1-4(14-7(16)8(11,12)13)6(10)5(2-3)15(17)18/h1-2H,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLHPHSPUDVRJHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1NC(=O)C(F)(F)F)F)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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